An In-Depth Technical Guide to Celiprolol-d9 Hydrochloride for Advanced Bioanalysis
An In-Depth Technical Guide to Celiprolol-d9 Hydrochloride for Advanced Bioanalysis
This guide provides a comprehensive technical overview of Celiprolol-d9 Hydrochloride, tailored for researchers, scientists, and drug development professionals. It delves into the molecule's core properties, its critical role as an internal standard in high-precision bioanalytical assays, and the rigorous validation required to ensure data integrity. The narrative emphasizes the scientific rationale behind methodological choices, offering field-proven insights into its application.
Introduction: The Need for Precision in Pharmacokinetic Analysis
Celiprolol is a third-generation beta-blocker with a unique pharmacological profile, acting as a selective β1-adrenoceptor antagonist and a partial β2-adrenoceptor agonist.[1][2] This dual-action mechanism makes it effective in treating hypertension and angina pectoris.[3] Furthermore, its potential to promote normal collagen synthesis has led to its investigation for treating vascular Ehlers-Danlos syndrome (vEDS), a rare connective tissue disorder.[4] Accurate quantification of celiprolol in biological matrices is paramount for pharmacokinetic studies, dose-response modeling, and ensuring patient safety and therapeutic efficacy.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity and selectivity.[5] However, the complexity of biological matrices like human plasma can introduce significant variability from ion suppression or enhancement, extraction inconsistencies, and instrument drift. To counteract these effects and ensure the accuracy of quantitative data, a stable isotope-labeled internal standard (SIL-IS) is considered the most appropriate choice. Celiprolol-d9 Hydrochloride serves as this ideal internal standard for the bioanalysis of celiprolol.
Core Compound Profile: Celiprolol-d9 Hydrochloride
Celiprolol-d9 Hydrochloride is a deuterated analog of celiprolol, where nine hydrogen atoms on the tert-butyl group have been replaced with deuterium.[6][7] This seemingly minor structural modification is critical to its function as an internal standard.
| Property | Value | Source(s) |
| Chemical Name | N'-[3-Acetyl-4-[3-[(1,1-dimethylethyl-d9)amino]-2-hydroxypropoxy]phenyl]-N,N-diethylurea Hydrochloride | [7] |
| Molecular Formula | C₂₀H₂₅D₉ClN₃O₄ | [6] |
| Molecular Weight | 425.01 g/mol | [6] |
| CAS Number | 1215535-20-8 | [7] |
| Appearance | Off-White Solid | [7] |
| Primary Application | Labeled internal standard for Celiprolol in bioanalytical studies | [7] |
The key advantage of using Celiprolol-d9 is that it is chemically and physically almost identical to the parent analyte, celiprolol. This ensures that it co-elutes chromatographically and experiences the same ionization effects and extraction recovery. However, its increased mass allows it to be distinguished from the unlabeled celiprolol by the mass spectrometer, enabling precise ratiometric quantification.
Caption: Chemical structures of Celiprolol and its deuterated analog, Celiprolol-d9.
The Principle of Stable Isotope Dilution LC-MS/MS
The use of Celiprolol-d9 Hydrochloride in a quantitative bioanalytical workflow is a practical application of the stable isotope dilution (SID) technique. The fundamental principle is that the SIL-IS is added at a known, fixed concentration to all samples, including calibration standards, quality controls, and unknown study samples, at the earliest stage of sample preparation.
Caption: Bioanalytical workflow using a stable isotope-labeled internal standard.
During analysis, any loss of analyte during extraction or variability in ionization efficiency will affect both the analyte and the SIL-IS to the same extent. Therefore, the ratio of their peak areas remains constant and directly proportional to the initial concentration of the analyte. This ratiometric measurement provides a highly accurate and precise quantification, effectively normalizing for most sources of experimental error.
A Validated LC-MS/MS Protocol for Celiprolol Quantification
This section details a robust protocol for the quantification of celiprolol in human plasma, adapted from established methodologies and incorporating Celiprolol-d9 Hydrochloride as the internal standard.[8]
Materials and Reagents
-
Celiprolol reference standard
-
Celiprolol-d9 Hydrochloride internal standard
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Human plasma (with K2EDTA as anticoagulant)
Preparation of Standards and Quality Control Samples
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of celiprolol and Celiprolol-d9 Hydrochloride in methanol.
-
Working Solutions: Prepare intermediate and spiking working solutions by serially diluting the stock solutions with a methanol/water (50:50, v/v) mixture.
-
Internal Standard (IS) Working Solution: Prepare a working solution of Celiprolol-d9 Hydrochloride at a concentration of 10 ng/mL in methanol/water (50:50, v/v).
-
Calibration Curve (CC) and Quality Control (QC) Samples: Spike blank human plasma with the appropriate working solutions to prepare CC samples at concentrations ranging from 1 to 250 pg/mL and QC samples at low, medium, and high concentrations (e.g., 3, 50, and 200 pg/mL).
Sample Preparation (Solid-Phase Extraction)
The causality for choosing Solid-Phase Extraction (SPE) over simpler methods like protein precipitation is its ability to provide a much cleaner sample extract. This reduces matrix effects and improves the longevity of the analytical column and mass spectrometer. A strong cation exchange (SCX) mechanism is particularly effective for basic compounds like celiprolol.[8]
-
To 500 µL of plasma sample (CC, QC, or unknown), add 50 µL of the IS working solution (10 ng/mL Celiprolol-d9).
-
Condition an SCX SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the cartridge.
-
Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Instrumentation and Conditions
| Parameter | Condition |
| LC System | High-performance liquid chromatography system |
| Analytical Column | C18 reversed-phase column (e.g., ODS, 100 mm x 2.1 mm, 3 µm) |
| Mobile Phase A | 10 mM Formic Acid in Water |
| Mobile Phase B | Methanol |
| Flow Rate | 0.2 mL/min |
| Gradient | Optimized for separation (e.g., starting at 10% B, ramping to 90% B) |
| Injection Volume | 10 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Turbo-ion spray, Positive |
Mass Spectrometry Parameters
The selection of precursor and product ions for Multiple Reaction Monitoring (MRM) is the cornerstone of a selective and sensitive LC-MS/MS assay.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Rationale |
| Celiprolol | 380.2 | 251.1 | The m/z 380.2 corresponds to the protonated molecule [M+H]⁺. The fragment at m/z 251.1 is a stable and abundant product ion, providing excellent selectivity.[8] |
| Celiprolol-d9 | 389.2 | 251.1 | The precursor ion at m/z 389.2 reflects the [M+H]⁺ of the deuterated molecule (380.2 + 9). The fragmentation is expected to occur on a part of the molecule that does not contain the deuterium labels, resulting in the same product ion as the unlabeled analyte. |
Bioanalytical Method Validation: A Trust-Based System
A bioanalytical method is only reliable if it has been rigorously validated. The validation process demonstrates that the assay is fit for its intended purpose. The following parameters must be assessed in accordance with regulatory guidelines such as the ICH M10.
Caption: Key pillars of bioanalytical method validation.
Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Acceptance Criteria (ICH M10) |
| Selectivity | To ensure that endogenous matrix components do not interfere with the quantification of the analyte or IS. | Response in blank samples should be ≤ 20% of the LLOQ for the analyte and ≤ 5% for the IS. |
| Accuracy & Precision | To determine the closeness of measured concentrations to the nominal value and the degree of scatter. | For CC standards: within ±15% of nominal (±20% at LLOQ). For QC samples: Mean concentration within ±15% of nominal; precision (%CV) ≤ 15%. |
| Calibration Curve | To demonstrate the relationship between instrument response and analyte concentration over the intended range. | At least 75% of standards must meet accuracy criteria. A consistent regression model should be used. |
| Sensitivity | The Lower Limit of Quantification (LLOQ) is the lowest concentration that can be measured with acceptable accuracy and precision. | Analyte response at LLOQ must be at least 5 times the response of a blank sample. Accuracy within ±20% and precision (%CV) ≤ 20%. |
| Matrix Effect | To assess the ion suppression or enhancement from the biological matrix. | The IS-normalized matrix factor should have a %CV ≤ 15%. |
| Stability | To ensure the analyte is stable throughout the sample lifecycle (collection, storage, processing). | Mean concentration of stability QCs should be within ±15% of the nominal concentration. |
Synthesis of Celiprolol-d9 Hydrochloride
While typically procured from specialized chemical suppliers, understanding the synthetic origin of Celiprolol-d9 provides valuable context. The synthesis involves preparing the non-labeled celiprolol core, followed by the introduction of deuterium atoms.
A common route for celiprolol synthesis starts from 4-chloronitrobenzene.[9] The key steps involve:
-
Hydrolysis and acetylation.
-
Nitro group reduction and acylation of the resulting amine.
-
Fries rearrangement to position the acetyl group.
-
Williamson ether synthesis with epichlorohydrin.
-
Opening of the epoxide ring with tert-butylamine.
To produce Celiprolol-d9, the final step would be modified to use tert-butylamine-d9 . This deuterated reagent is commercially available and allows for the efficient incorporation of the nine deuterium atoms onto the terminal amine group of the molecule, which is a stable position unlikely to undergo back-exchange. The final product is then converted to the hydrochloride salt.[10]
Conclusion
Celiprolol-d9 Hydrochloride is an indispensable tool for the accurate and reliable quantification of celiprolol in complex biological matrices. Its design as a stable isotope-labeled internal standard allows it to effectively compensate for the inherent variability of the LC-MS/MS workflow. By employing a well-validated bioanalytical method, grounded in the principles of regulatory guidelines like ICH M10, researchers and drug development professionals can generate high-quality pharmacokinetic and toxicokinetic data. This data is crucial for making informed decisions throughout the drug development pipeline, ultimately contributing to the delivery of safe and effective medicines.
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